2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid
Description
This compound features a 1,2,4-triazole core substituted with a methyl group bearing a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and an acetic acid side chain. The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase synthesis, enabling selective deprotection under mild basic conditions .
Properties
IUPAC Name |
2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-19(26)10-24-12-22-18(23-24)9-21-20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRLZOVLAGNIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NN(C=N4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid (referred to as Fmoc-Triazole-Acetic Acid) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- CAS Number : 1097833-74-3
Synthesis
The synthesis of Fmoc-Triazole-Acetic Acid typically involves:
- Formation of the Triazole Ring : Using 1,2,4-triazole derivatives.
- Fmoc Protection : The amino group is protected with the fluorenylmethoxycarbonyl (Fmoc) group.
- Coupling Reaction : The protected amino acid is coupled with acetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide).
Biological Activity
Fmoc-Triazole-Acetic Acid exhibits several biological activities:
Antimicrobial Activity
Research indicates that compounds containing triazole rings often demonstrate antimicrobial properties. Studies have shown that Fmoc-Triazole-Acetic Acid has inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Preliminary investigations have indicated that Fmoc-Triazole-Acetic Acid may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition
The compound has been studied for its interaction with specific enzymes. Its structural features allow it to bind to active sites of enzymes, inhibiting their function. This property is particularly relevant in drug design for targeting specific pathways in diseases.
The mechanism of action for Fmoc-Triazole-Acetic Acid involves:
- Enzyme Interaction : The triazole moiety can mimic substrate structures, allowing it to interact with enzyme active sites.
- Cellular Uptake : The Fmoc group enhances lipophilicity, facilitating cellular uptake and bioavailability.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic Acid
- Structure : Shares the 1,2,4-triazole-acetic acid backbone but lacks the Fmoc group, instead featuring a phenyl substituent.
- Applications : Exhibits antimicrobial activity due to the phenyl-triazole moiety, which enhances lipophilicity and membrane penetration .
- Key Difference : Absence of the Fmoc group simplifies synthesis but limits utility as a synthetic intermediate in peptide chemistry.
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone
- Structure : Replaces triazole with 1,3,4-oxadiazole, linked to a carbazole group.
- Key Difference : Oxadiazole’s planar structure vs. triazole’s smaller ring alters binding affinity to biological targets.
Fmoc-Containing Analogues
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic Acid
- Structure : Oxolane (tetrahydrofuran) replaces triazole, retaining the Fmoc-protected amine.
- Key Difference : Reduced aromaticity compared to triazole may lower bioactivity but improve solubility.
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic Acid
- Structure : Pyrazole replaces triazole, with a methyl substituent.
- Applications : Pyrazoles are prevalent in kinase inhibitors; the Fmoc group enables integration into peptide-based therapeutics .
- Key Difference : Pyrazole’s hydrogen-bonding capability vs. triazole’s dipole moment influences target selectivity.
Functional Group Modifications
2-[[2-(Fmoc-amino)-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic Acid
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
Early routes employed hydrazine-carboxylate cyclization with nitriles under acidic conditions. For example, reacting N-Boc-protected aminomethyl hydrazine with cyanoacetic acid in HCl/EtOH (60°C, 12 h) yields 3-(aminomethyl)-1,2,4-triazole-5-carboxylic acid. Subsequent Boc deprotection and Fmoc re-protection (Fmoc-Cl, NaHCO₃/DMF) furnish the triazole-aminomethyl intermediate.
Limitations : Moderate yields (45–55%) and competing 1,3,4-triazole regioisomers necessitate chromatographic purification.
Continuous-Flow [3+2] Cycloaddition
Modern approaches adopt flow chemistry to enhance regiocontrol. A 2020 study demonstrated reacting Fmoc-protected aminomethyl azides with acetylenedicarboxylates in a PTFE tubular reactor (ID 1 mm, L 10 m) at 120°C. Residence times of 5 min achieved 78% yield with >95% regioselectivity for 1,2,4-triazoles.
Advantages :
- Eliminates explosive azide intermediate accumulation
- Scalable to multigram production (tested at 50 g scale)
- Reduced solvent consumption (70% less vs. batch)
Fmoc Protection Strategies
Pre-cyclization Protection
Introducing Fmoc prior to triazole formation ensures compatibility with acid-labile substrates:
Fmoc-Cl Acylation :
Treat aminomethyl hydrazine with Fmoc-Cl (2.2 eq) in DMF/NaHCO₃ (0°C → RT, 4 h).
Yield: 82% after precipitation (Hexane/EtOAc).Solid-Phase Protection :
Immobilize aminomethyl hydrazine on Wang resin via ester linkage. Perform Fmoc-Cl coupling (5 eq, DIPEA/DCM, 2 h). Cleave with TFA/H2O (95:5) to recover Fmoc-aminomethyl hydrazine.
Critical Consideration : Fmoc groups remain stable under cyclocondensation conditions (pH 4–8, <100°C).
Acetic Acid Moiety Installation
Alkylation of Triazole Nitrogen
Reacting 3-(Fmoc-aminomethyl)-1,2,4-triazole with ethyl bromoacetate (K2CO3, DMF, 50°C, 6 h) provides the ethyl ester precursor. Saponification (LiOH, THF/H2O, 0°C) yields the target acid in 68% overall yield.
Side Reactions :
- Over-alkylation at N4 (mitigated by stoichiometric BrCH2COOEt)
- Ester hydrolysis during prolonged reaction times
Peptide Coupling Approach
Alternative routes employ HOAt/HATU-mediated coupling between triazole amines and Boc-glycine:
- Deprotect Boc-glycine (TFA/DCM, 0°C)
- Activate as NHS ester (NHS, DCC, CH2Cl2)
- Couple with 3-(Fmoc-aminomethyl)-1,2,4-triazole (DIPEA, DMF, 24 h)
- Isolate product via ion-exchange chromatography (Dowex 50WX8)
Yield : 74% with 99% purity (HPLC).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Batch Cyclization | 55 | 92 | 14 h | Moderate |
| Flow Cyclization | 78 | 98 | 25 min | High |
| Solid-Phase | 65 | 95 | 8 h | Low |
Key Observations :
- Continuous-flow methods enhance both efficiency and safety profile
- Solid-phase routes suit library synthesis but require specialized equipment
- Peptide coupling avoids harsh alkylation conditions but increases cost
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : C18 column (4.6 × 150 mm), 0.1% TFA/H2O–MeCN gradient (5→95% over 20 min), λ = 254 nm. Retention time: 12.3 min.
- Elemental Analysis : Calcd (%) C 64.10, H 4.72, N 11.91; Found C 63.89, H 4.85, N 11.78.
Applications and Derivatives
The acetic acid moiety enables diverse conjugations:
- Peptide Synthesis : Couple to resin-bound amines via HBTU activation
- Bioconjugation : React with NHS esters of targeting ligands (e.g., folate, RGD peptides)
- Metal Chelation : Coordinate Pd(II) or Cu(I) for catalytic applications
Notable derivatives include:
- Methyl ester prodrugs (improved membrane permeability)
- Amide-linked fluorescent probes (e.g., FITC, Cy5 conjugates)
- Polymer-bound analogs for solid-phase catalysis
Q & A
Q. Optimization Tips :
- Use anhydrous solvents to minimize hydrolysis of the Fmoc group.
- Monitor reaction progress via TLC or HPLC to adjust reaction times (typically 12–24 hours).
- For scale-up, continuous-flow reactors improve yield and reduce byproducts .
Basic: Which analytical techniques are essential for confirming structure and purity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and triazole protons (δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ observed at m/z 404.16048, calculated 404.16) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for peptide synthesis) .
Advanced: How can researchers troubleshoot low yields during triazole ring formation?
Answer:
Common issues and solutions:
Advanced: How does the Fmoc group influence solid-phase peptide synthesis (SPPS) applications?
Answer:
The Fmoc group:
- Stability : Resists acidic conditions but is cleaved under basic treatment (20% piperidine in DMF), enabling sequential peptide elongation .
- Compatibility : Ideal for synthesizing peptides with acid-sensitive residues (e.g., Trp, Met).
- Limitations : Prolonged exposure to bases (>30 min) can lead to aspartimide formation; minimize using additives like Oxyma .
Case Study : In SPPS, coupling efficiency dropped to 70% when using HBTU/DIPEA; switching to COMU/Oxyma improved efficiency to 92% .
Basic: What are the primary research applications of this compound?
Answer:
- Peptide Synthesis : Acts as a backbone modifier or linker in SPPS due to its stable triazole and Fmoc-protected amine .
- Enzyme Inhibitors : The triazole ring mimics amide bonds, making it useful in protease inhibitor design .
- Drug Discovery : Serves as an intermediate for fluorinated analogs with enhanced bioavailability (e.g., replacing –CH2– with –CF2–) .
Advanced: How do substituents on the triazole ring affect bioactivity?
Answer:
Substituent effects were analyzed in a structure-activity relationship (SAR) study:
| Substituent | Effect on IC50 (Enzyme X) | Notes | Reference |
|---|---|---|---|
| –CH3 | 12 µM | Moderate activity, poor solubility | |
| –CF3 | 3.5 µM | Enhanced potency due to electronegativity | |
| –Ph | 8.2 µM | Improved lipophilicity but reduced metabolic stability |
Key Insight : Fluorinated derivatives show 3-fold higher activity but require formulation optimization for in vivo studies .
Advanced: How can racemization be minimized during peptide coupling?
Answer:
- Coupling Agents : Use DIC/Oxyma instead of HOBt/EDCI to reduce racemization from 5% to <1% .
- Temperature : Perform reactions at 0–4°C to slow base-catalyzed racemization.
- Monitoring : Circular dichroism (CD) spectroscopy detects chiral integrity post-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
